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molecular formula C8H8F2O3 B8653749 1,3-Isobenzofurandione, 5,5-difluorohexahydro- CAS No. 95470-83-0

1,3-Isobenzofurandione, 5,5-difluorohexahydro-

Cat. No. B8653749
M. Wt: 190.14 g/mol
InChI Key: YOVFGKUKTKKNBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05003088

Procedure details

The procedure of Example III was repeated except that the feed was 4,4-difluorohexahydrophthalic anhydride, the vapor temperature was 240° C., reaction temperature was 255° C., the organic rate was 0.5 grams/minute, and the chlorine rate was 183 ml/min. The product, 4-fluorophthalic anhydride, was produced in 80% yield and 90% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1(F)[CH2:12][CH2:11][CH:5]2[C:6]([O:8][C:9](=[O:10])[CH:4]2[CH2:3]1)=[O:7].ClCl>>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=[O:7])[C:5]2=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1(CC2C(C(=O)OC2=O)CC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was 240° C.
CUSTOM
Type
CUSTOM
Details
reaction temperature
CUSTOM
Type
CUSTOM
Details
was 255° C.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(C(=O)OC2=O)=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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